

# Application Notes and Protocols: Pgg-Glucan as an Adjuvant in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pgg-glucan**, a soluble β-1,3/1,6-glucan derived from the yeast Saccharomyces cerevisiae, has emerged as a promising immunomodulatory agent for use as an adjuvant in cancer therapy.[1] Its mechanism of action involves the activation of both the innate and adaptive immune systems, leading to enhanced tumor cell recognition and destruction.[2][3] These application notes provide a comprehensive overview of the preclinical and clinical research on **Pgg-glucan**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in combination with monoclonal antibodies and checkpoint inhibitors.

## **Mechanism of Action**

**Pgg-glucan** exerts its anti-tumor effects primarily through the activation of immune cells, including macrophages, neutrophils, and dendritic cells (DCs).[2][3] The key receptors involved in this process are Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18) and Dectin-1.[4][5]

Upon intravenous administration, **Pgg-glucan** is recognized by and binds to these receptors on the surface of immune cells.[4] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, enhanced phagocytosis, and the production of pro-inflammatory cytokines and chemokines.[5][6]







A critical aspect of **Pgg-glucan**'s efficacy in cancer therapy is its ability to "prime" neutrophils and macrophages.[2] This priming process enhances their ability to recognize and kill tumor cells that have been opsonized with complement component iC3b, a process often initiated by tumor-targeting monoclonal antibodies.[2][7]

Furthermore, **Pgg-glucan** can promote the maturation of dendritic cells, leading to improved antigen presentation and the subsequent activation of tumor-specific T-cell responses.[8] This bridges the innate and adaptive immune responses, creating a more robust and sustained antitumor effect.[8]

## **Signaling Pathways**

The binding of **Pgg-glucan** to its receptors initiates distinct signaling pathways that culminate in an anti-tumor immune response.

- CR3 Signaling: The interaction of Pgg-glucan with CR3 on neutrophils and macrophages is
  a key mechanism for enhancing their tumoricidal activity. This binding primes the receptor to
  recognize iC3b-opsonized tumor cells, leading to antibody-dependent cellular phagocytosis
  (ADCP) and the release of cytotoxic molecules.[2][4]
- Dectin-1 Signaling: Dectin-1 is a C-type lectin receptor that recognizes the β-1,3-glucan backbone of Pgg-glucan.[9] Upon binding, Dectin-1 triggers a signaling cascade involving spleen tyrosine kinase (Syk) and caspase recruitment domain-containing protein 9 (CARD9). [10] This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in inflammation and immunity.[11][12]





Click to download full resolution via product page

Caption: Pgg-glucan signaling pathways in immune cells.

### **Data Presentation**

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of **Pgg-glucan** as a cancer therapy adjuvant.

Table 1: Preclinical Efficacy of Pgg-Glucan in Combination with Monoclonal Antibodies



| Cancer Model                            | Monoclonal<br>Antibody                      | Pgg-Glucan<br>Dose/Schedule                    | Key Findings                                                                       | Reference |
|-----------------------------------------|---------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| B16F10<br>Melanoma (lung<br>metastasis) | anti-Tyrp1 (TA99)                           | 1.2 mg/mouse<br>i.v. (days 1, 3, 7,<br>10, 14) | Significantly enhanced antitumor activity compared to either agent alone.          | [9]       |
| Human<br>Carcinoma<br>Xenografts        | Various (anti-<br>GD2, CD20,<br>EGFR, HER2) | Oral<br>administration                         | Greatly enhanced anti- tumor effects of mAbs against established tumors.           | [2][13]   |
| NSCLC<br>Xenograft (NCI-<br>H23)        | Cetuximab (anti-<br>EGFR)                   | Not specified                                  | Combination therapy suppressed tumor development and improved long- term survival. | [2]       |

Table 2: Preclinical Efficacy of Pgg-Glucan in Combination with Checkpoint Inhibitors



| Cancer Model                             | Checkpoint<br>Inhibitor | Pgg-Glucan<br>Dose/Schedule | Key Findings                                                                 | Reference |
|------------------------------------------|-------------------------|-----------------------------|------------------------------------------------------------------------------|-----------|
| MC38 Colon<br>Cancer                     | anti-PD-1               | Not specified               | Enhanced antitumor activity compared to anti-PD-1 alone.                     | [9]       |
| Murine Lung<br>Carcinoma (LLC)           | anti-PD-1               | 1 mg daily (oral)           | Combination inhibited tumor growth more effectively than either agent alone. | [14][15]  |
| Pancreatic<br>Cancer (post-<br>ablation) | anti-PD-L1              | Not specified               | Combination therapy suppressed residual tumor growth and prolonged survival. | [16]      |

Table 3: Clinical Trial Data for Pgg-Glucan in Combination Therapies



| Cancer Type                               | Combination<br>Therapy      | Phase  | Key Efficacy<br>Results                                                                               | Reference |
|-------------------------------------------|-----------------------------|--------|-------------------------------------------------------------------------------------------------------|-----------|
| Advanced<br>NSCLC                         | Cetuximab +<br>Chemotherapy | II     | Objective Response Rate (ORR): 47.8% (Pgg-glucan arm) vs. 23.1% (control arm).                        | [17][18]  |
| Metastatic<br>Colorectal<br>Cancer        | Cetuximab +<br>Irinotecan   | lb/lla | Doubled the historical overall response rate.                                                         | [19]      |
| Metastatic<br>Colorectal<br>Cancer        | Cetuximab                   | lb/IIa | Doubled the historical overall response rate compared to cetuximab monotherapy.                       | [19]      |
| Relapsed/Refract<br>ory<br>Neuroblastoma  | 3F8 (anti-GD2)              | I      | 2-year<br>Progression-Free<br>Survival: 28%; 2-<br>year Overall<br>Survival: 61%.                     | [20]      |
| Advanced<br>Melanoma /<br>TNBC (post-CPI) | Pembrolizumab               | II     | ORR in advanced melanoma (post-CPI): 33% (historical Pembro). ORR in TNBC: 18.5% (historical Pembro). |           |

## **Experimental Protocols**



The following are detailed protocols for key experiments to evaluate the efficacy of **Pgg-glucan** as a cancer therapy adjuvant.

## Protocol 1: In Vivo Efficacy of Pgg-Glucan in Combination with an Anti-Tumor Monoclonal Antibody

Objective: To evaluate the anti-tumor efficacy of **Pgg-glucan** in combination with a tumor-targeting monoclonal antibody in a syngeneic or xenograft mouse model.

#### Materials:

- 6-8 week old female mice (e.g., C57BL/6 for syngeneic models, or immunodeficient mice like NCG for xenografts)
- Tumor cells (e.g., B16F10 melanoma, MC38 colon carcinoma)
- Pgg-glucan (soluble, injectable grade)
- Anti-tumor monoclonal antibody (e.g., anti-Tyrp1 for B16F10)
- Phosphate Buffered Saline (PBS), sterile
- Calipers
- Syringes and needles for injection

Workflow Diagram:





Click to download full resolution via product page

**Caption:** Workflow for in vivo monoclonal antibody combination study.



- Tumor Cell Implantation: Inject tumor cells into the mice. For a lung metastasis model using B16F10 cells, inject 1 x 105 cells intravenously (i.v.) via the tail vein.[9] For subcutaneous models, inject cells subcutaneously (s.c.) into the flank.
- Tumor Establishment: Allow tumors to establish for a predetermined period (e.g., 3-7 days).
- Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle control (e.g., PBS)
  - Group 2: Pgg-glucan alone
  - Group 3: Monoclonal antibody alone
  - Group 4: Pgg-glucan + Monoclonal antibody
- Treatment Administration:
  - Administer Pgg-glucan intravenously at a dose of, for example, 1.2 mg/mouse on specified days (e.g., days 1, 3, 7, 10, 14 post-tumor implantation).[9]
  - Administer the monoclonal antibody intraperitoneally (i.p.) or intravenously (i.v.) at a specified dose and schedule (e.g., 50 μ g/mouse on days 1, 3, 5, 7, 10).[9][13]
- Tumor Growth Monitoring:
  - For subcutaneous tumors, measure tumor volume with calipers every 2-3 days.
  - For lung metastasis models, monitor for signs of distress and euthanize at a predetermined endpoint (e.g., day 21).[9]
- Endpoint Analysis:
  - At the end of the study, euthanize the mice.
  - For subcutaneous tumors, excise and weigh the tumors.



 For lung metastasis models, harvest the lungs and count the number of metastatic nodules.

## Protocol 2: In Vivo Efficacy of Pgg-Glucan in Combination with a Checkpoint Inhibitor

Objective: To assess the anti-tumor efficacy of **Pgg-glucan** in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

#### Materials:

- 6-8 week old female C57BL/6 mice
- Syngeneic tumor cells (e.g., MC38 colon carcinoma)
- Pgg-glucan (soluble, injectable grade or oral formulation)
- Anti-PD-1 or anti-PD-L1 antibody
- Phosphate Buffered Saline (PBS), sterile
- Calipers
- Syringes and needles for injection

Workflow Diagram:





Click to download full resolution via product page

**Caption:** Workflow for in vivo checkpoint inhibitor combination study.



- Tumor Cell Implantation: Inject 5 x 105 MC38 cells subcutaneously into the flank of C57BL/6 mice.[21]
- Tumor Growth: Monitor the mice for tumor growth. Once tumors are palpable (e.g., 50-100 mm<sup>3</sup>), proceed to the next step.
- Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle control (e.g., PBS)
  - Group 2: Pgg-glucan alone
  - Group 3: Checkpoint inhibitor alone (e.g., anti-PD-1)
  - Group 4: Pgg-glucan + Checkpoint inhibitor
- Treatment Administration:
  - Administer Pgg-glucan (e.g., 1 mg daily via oral gavage or intravenously).[15]
  - Administer the anti-PD-1 antibody (e.g., 20 μg intravenously or intraperitoneally every 3 days).[15]
- Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the general health and body weight of the mice.
- Endpoint Analysis:
  - Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
  - Excise tumors and measure their weight.
  - Optional: Process tumors, spleens, and draining lymph nodes for immunophenotyping by flow cytometry to analyze immune cell infiltrates (e.g., CD8+ T cells, macrophages).[21]



## **Protocol 3: In Vitro Macrophage Activation Assay**

Objective: To assess the ability of **Pgg-glucan** to activate macrophages in vitro by measuring the expression of activation markers using flow cytometry.

#### Materials:

- Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
- Pgg-glucan
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescently-labeled antibodies against macrophage activation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II)
- FACS buffer (PBS with 2% FBS and 0.02% sodium azide)
- Flow cytometer

- Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
- Stimulation: Treat the cells with different concentrations of **Pgg-glucan** (e.g., 1, 10, 100 μg/mL) or a vehicle control (culture medium). Incubate for 24-48 hours.[22]
- Cell Harvesting: Gently scrape the cells from the wells and transfer them to FACS tubes.
- Staining:
  - Wash the cells with FACS buffer.
  - Incubate the cells with a cocktail of fluorescently-labeled antibodies against macrophage activation markers for 30 minutes on ice, protected from light.
  - Wash the cells twice with FACS buffer to remove unbound antibodies.



- Flow Cytometry:
  - Resuspend the cells in FACS buffer.
  - Acquire the data on a flow cytometer.
  - Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI).[22]

## **Protocol 4: In Vitro Neutrophil Phagocytosis Assay**

Objective: To determine the effect of **Pgg-glucan** on the phagocytic capacity of neutrophils.

#### Materials:

- Freshly isolated human or murine neutrophils
- Pgg-glucan
- Fluorescently-labeled particles (e.g., FITC-labeled zymosan or latex beads)
- Phagocytosis buffer (e.g., RPMI 1640)
- Trypan blue or other quenching agent
- Flow cytometer or fluorescence microscope

- Neutrophil Isolation: Isolate neutrophils from fresh blood using a density gradient centrifugation method.[1]
- Pre-incubation: Pre-incubate the isolated neutrophils with **Pgg-glucan** at various concentrations (e.g., 1-100 μg/mL) or a vehicle control for 30-60 minutes at 37°C.[1]
- Phagocytosis: Add the fluorescently-labeled particles to the neutrophil suspension at a specific ratio (e.g., 10 particles per neutrophil). Incubate for 30-60 minutes at 37°C to allow for phagocytosis.[1]



- Quenching: Add trypan blue to quench the fluorescence of extracellular (non-phagocytosed) particles.
- Analysis:
  - Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of neutrophils that have phagocytosed particles and the MFI, which corresponds to the number of particles per cell.[23]
  - Fluorescence Microscopy: Alternatively, visualize the cells under a fluorescence microscope and manually count the number of neutrophils with internalized particles.

## Conclusion

**Pgg-glucan** has demonstrated significant potential as an adjuvant in cancer therapy, enhancing the efficacy of both monoclonal antibodies and checkpoint inhibitors. The protocols and data presented in these application notes provide a framework for researchers to further investigate and harness the immunomodulatory properties of **Pgg-glucan** in the development of novel cancer immunotherapies. Careful consideration of experimental design, including appropriate controls and quantitative endpoints, is crucial for advancing our understanding of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Yeast-derived β-Glucan with Anti-tumor Monoclonal Antibody for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta Glucan: Supplement or Drug? From Laboratory to Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 4. researchgate.net [researchgate.net]
- 5. Stimulatory Effect of β-glucans on Immune Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined yeast-derived beta-glucan with anti-tumor monoclonal antibody for cancer immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Administered Particular β-Glucan Modulates Tumor-capturing Dendritic Cells and Improves Anti-tumor T Cell Responses in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Imprime PGG Enhances Anti-Tumor Effects of Tumor-Targeting, Anti-Angiogenic, and Immune Checkpoint Inhibitor Antibodies [frontiersin.org]
- 10. SYK-CARD9 signaling axis promotes gut fungi-mediated inflammasome activation to restrict colitis and colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGG-Glucan activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orally administered beta-glucans enhance anti-tumor effects of monoclonal antibodies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Glucan Combined With PD-1/PD-L1 Checkpoint Blockade for Immunotherapy in Patients With Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | β-Glucan Combined With PD-1/PD-L1 Checkpoint Blockade for Immunotherapy in Patients With Advanced Cancer [frontiersin.org]
- 16. β-glucan combined with PD-1/PD-L1 checkpoint blockade suppresses pancreatic tumor growth after ablation therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety of BTH1677 (1,3–1,6 beta glucan; Imprime PGG) in combination with cetuximab and chemotherapy in patients with advanced non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety
  of BTH1677 (1,3-1,6 beta glucan; Imprime PGG) in combination with cetuximab and
  chemotherapy in patients with advanced non-small cell lung cancer PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]



- 20. Phase I Trial of Oral Yeast-Derived β-Glucan to Enhance Anti-GD2 Immunotherapy of Resistant High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Phagocytosis by Human Neutrophils is Stimulated by a Unique Fungal Cell Wall Component - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pgg-Glucan as an Adjuvant in Cancer Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784921#using-pgg-glucan-as-an-adjuvant-in-cancer-therapy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com